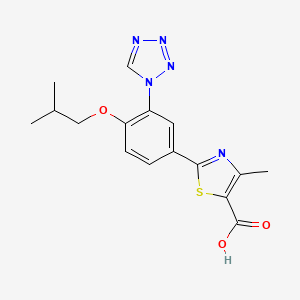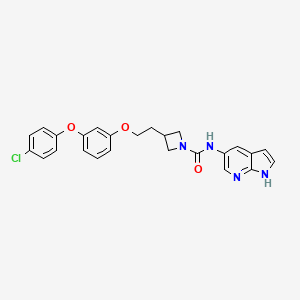
Azetidine urea derivative 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
アゼチジン尿素誘導体 3 は、窒素原子を 1 つ含む 4 員環を持つ複素環式化合物です。アゼチジンは、他の類似の複素環と比較して、独自の反応性と安定性を付与する著しい環ひずみが知られています。
2. 製法
合成経路と反応条件: アゼチジン尿素誘導体 3 の合成は、通常、アゼチジン環の形成とそれに続く尿素部分の導入のための官能基化を伴います。一般的な方法の 1 つは、アザ‐マイケル付加であり、この方法では、アゼチジンプレカーサが塩基性条件下でイソシアネートと反応して尿素誘導体を形成します。 反応は通常、アセトニトリルまたはメタノールなどの有機溶媒中で、高温で行われます .
工業生産方法: アゼチジン尿素誘導体の工業生産は、多くの場合、高収率と高純度を保証するスケーラブルな合成経路を伴います。連続フローリアクターや自動合成プラットフォームの使用は、生産プロセスの効率を向上させることができます。 さらに、温度、圧力、触媒濃度などの反応条件の最適化は大規模合成にとって重要です .
3. 化学反応解析
反応の種類: アゼチジン尿素誘導体 3 は、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して、対応する酸化物を形成することができます。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して、還元された誘導体を生成することができます。
置換: 求核置換反応は、アゼチジン環の窒素原子または炭素原子で起こることがあり、さまざまな置換誘導体の形成につながります.
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム; 通常、水性または有機溶媒中で、室温またはわずかに高温で行われます。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム; 反応は通常、テトラヒドロフランまたはジエチルエーテルなどの無水溶媒中で、不活性雰囲気下で行われます。
置換: アミン、チオール、ハロゲン化物などの求核剤; 反応は、ジメチルホルムアミドまたはアセトニトリルなどの極性非プロトン性溶媒中で行われます.
形成される主な生成物:
酸化: 酸化されたアゼチジン誘導体。
還元: 還元されたアゼチジン誘導体。
4. 科学研究の応用
アゼチジン尿素誘導体 3 は、科学研究において幅広い用途があります。
化学: 複雑な有機分子やポリマーの合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性を持つ生物活性化合物としての可能性について調査されています。
医学: 独自の化学構造と反応性のために、さまざまな疾患の治療のための潜在的な薬剤候補として探求されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of azetidine urea derivative 3 typically involves the formation of the azetidine ring followed by functionalization to introduce the urea moiety. One common method is the aza-Michael addition, where an azetidine precursor reacts with an isocyanate under basic conditions to form the urea derivative. The reaction is usually carried out in an organic solvent such as acetonitrile or methanol at elevated temperatures .
Industrial Production Methods: Industrial production of azetidine urea derivatives often involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions: Azetidine urea derivative 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Major Products Formed:
Oxidation: Oxidized azetidine derivatives.
Reduction: Reduced azetidine derivatives.
Substitution: Substituted azetidine derivatives with various functional groups.
科学的研究の応用
Azetidine urea derivative 3 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, including coatings, adhesives, and resins.
作用機序
アゼチジン尿素誘導体 3 の作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物の反応性は、主にアゼチジン環の環ひずみによって駆動され、生物学的マクロ分子との相互作用を促進します。尿素部分は、標的タンパク質と水素結合を形成し、その活性の阻害または調節につながります。 さらに、この化合物は、その生物活性を高める代謝変換を受ける可能性があります .
類似の化合物:
アゼチジン‐2‐カルボン酸: 類似の環構造を持つ天然に存在するアミノ酸アナログ。
オキセタン誘導体: 窒素の代わりに酸素原子を持つ 4 員環複素環で、異なる反応性と安定性を示します。
ピロリジン誘導体: アゼチジンと比較して環ひずみが少ない、5 員環の窒素含有複素環.
独自性: アゼチジン尿素誘導体 3 は、アゼチジン環と尿素部分の組み合わせが特徴で、独自の化学的および生物学的特性を付与します。 アゼチジン環の環ひずみは、その反応性を高める一方で、尿素部分は、追加の官能基化の可能性と水素結合相互作用の可能性を提供します .
類似化合物との比較
Azetidine-2-carboxylic acid: A naturally occurring amino acid analogue with similar ring structure.
Oxetane derivatives: Four-membered heterocycles with an oxygen atom instead of nitrogen, exhibiting different reactivity and stability.
Pyrrolidine derivatives: Five-membered nitrogen-containing heterocycles with less ring strain compared to azetidines.
Uniqueness: Azetidine urea derivative 3 is unique due to its combination of the azetidine ring and urea moiety, which imparts distinct chemical and biological properties. The ring strain of the azetidine ring enhances its reactivity, while the urea moiety provides additional functionalization possibilities and potential for hydrogen bonding interactions .
特性
分子式 |
C25H23ClN4O3 |
|---|---|
分子量 |
462.9 g/mol |
IUPAC名 |
3-[2-[3-(4-chlorophenoxy)phenoxy]ethyl]-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)azetidine-1-carboxamide |
InChI |
InChI=1S/C25H23ClN4O3/c26-19-4-6-21(7-5-19)33-23-3-1-2-22(13-23)32-11-9-17-15-30(16-17)25(31)29-20-12-18-8-10-27-24(18)28-14-20/h1-8,10,12-14,17H,9,11,15-16H2,(H,27,28)(H,29,31) |
InChIキー |
XAYGGDSGTNLICL-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1C(=O)NC2=CN=C3C(=C2)C=CN3)CCOC4=CC(=CC=C4)OC5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((quinazolin-5-yl)ethynyl)-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-trifluoro methylphenyl]benzamide](/img/structure/B10832895.png)
![5-{2-methyl-5-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-benzoylamino]-benzylamino}-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B10832899.png)
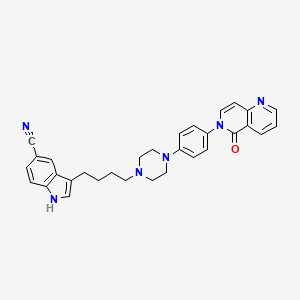
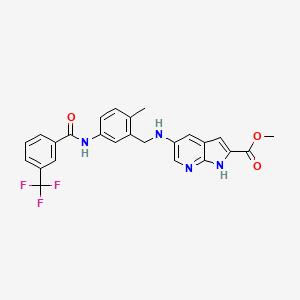
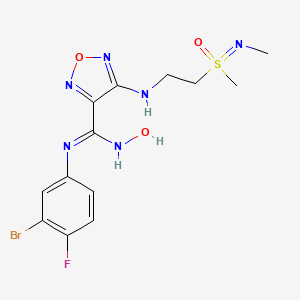
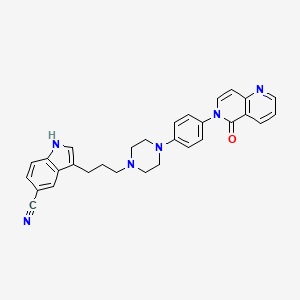

![1-({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)-N-(2-hydroxyethyl)azetidine-3-carboxamide](/img/structure/B10832936.png)

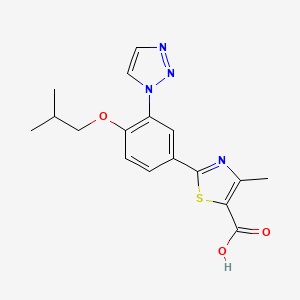
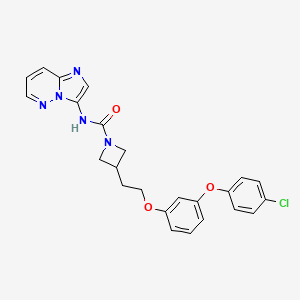
![3-[2-(trifluoromethyl)-2'-fluoro-4'-bromobenzhydryloxy]-N-(tert-butyl)azetidine-1-carboxamide](/img/structure/B10832963.png)
